Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBFZXDFNCRFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377752 | |
| Record name | Methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119205-38-8 | |
| Record name | Methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves cyclization of methyl-S-(2-cyanocyclohex-1-enyl)sulphanylacetate (9) using potassium tert-butoxide in tetrahydrofuran (THF) under reflux (30 minutes, inert atmosphere). This one-pot reaction proceeds via deprotonation of the thioacetate group, followed by intramolecular nucleophilic attack on the cyano moiety, forming the tetrahydrobenzo[b]thiophene core.
Key Parameters:
-
Molar Ratio : Equimolar amounts of substrate and base (0.78 mmol each).
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Solvent : Freshly distilled THF (3 mL per 0.17 g substrate).
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Temperature : Reflux (≈66°C for THF).
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Workup : Concentration under vacuum, dichloromethane extraction, and MgSO₄ drying.
Yield and Purification
The reaction achieves an 80% yield (135 mg from 0.17 g starting material). Post-reaction refrigeration induces crystallization, yielding a yellowish solid with a melting point of 70–73°C. Purity is confirmed via thin-layer chromatography (TLC) using petroleum ether/ethyl acetate (5:1) as the mobile phase.
Spectroscopic Validation
1H NMR (CDCl₃) :
-
δ 1.82 (m, 4H, H5, H6), 2.30 (m, 2H, H7), 2.67 (m, 2H, H4).
13C NMR (CDCl₃) :
IR (KBr) :
MS (EI) :
Gewald-Type Condensation with Cyclohexanone and Cyanoacetylhydrazine
Reaction Design
An alternative route employs cyclohexanone, cyanoacetylhydrazine, and elemental sulfur in ethanol/DMF under reflux. This three-component reaction forms the thiophene ring through sequential Knoevenagel condensation, cyclization, and sulfur incorporation.
Key Parameters:
-
Catalyst : Piperidine (0.01 mol).
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Solvent : Ethanol (40 mL) and DMF (10 mL).
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Temperature : Reflux (≈78°C for ethanol).
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Workup : Filtration and recrystallization from 1,4-dioxane.
Comparative Analysis of Synthetic Methods
The base-mediated method offers superior efficiency and scalability, making it preferable for industrial applications. In contrast, the Gewald route provides modular access to diverse analogs but requires multi-step functionalization.
Industrial-Scale Optimization Strategies
Solvent Selection
Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability due to its bio-based origin and higher boiling point (80°C), enabling faster reaction kinetics.
Catalytic Enhancements
Screening alternative bases (e.g., DBU) reduces side reactions, while microwave irradiation cuts cyclization time to 10 minutes without yield loss.
Spectroscopic Data Tables
Table 1. 1H NMR Assignments for Methyl 3-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-2-Carboxylate
| Proton | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H4 | 2.67 | m | 2H | CH₂ (C4) |
| H5, H6 | 1.82 | m | 4H | CH₂ (C5, C6) |
| H7 | 2.30 | m | 2H | CH₂ (C7) |
| COOCH₃ | 3.79 | s | 3H | OCH₃ |
| NH₂ | 5.36 | brs | 2H | Amino group |
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1734 | Ester C=O stretch |
| 3361, 3464 | NH₂ asymmetric/symmetric |
| 1604 | C=C aromatic stretch |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiophene ring .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of tetrahydrobenzo[b]thiophenes exhibit promising anticancer properties. A study demonstrated that methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate and its derivatives could inhibit tumor growth in various cancer cell lines. The mechanism involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis .
1.2 Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Studies have shown that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics. Its efficacy is attributed to its ability to disrupt bacterial cell membrane integrity .
1.3 Neurological Research
The compound has also been explored for its neuroprotective effects. Research indicates that it may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This property opens avenues for further exploration in pharmacology related to Alzheimer's and Parkinson's diseases.
Synthetic Applications
2.1 Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations that can lead to the development of complex molecules used in pharmaceuticals and agrochemicals .
2.2 Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit biological activity. For instance, researchers have synthesized new derivatives by modifying the amino group or the carboxylate moiety, leading to compounds with enhanced biological properties .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Properties
In a study published in Tetrahedron Letters, researchers synthesized various derivatives of this compound and evaluated their anticancer activities against breast cancer cell lines. The results showed a significant reduction in cell viability with certain derivatives exhibiting IC50 values lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Ester Group Variations
- Ethyl vs. Methyl Esters: Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS: 312697-17-9) shares the same core but substitutes the methyl ester with an ethyl group. Ethyl 2-amino derivatives (e.g., Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-..., CAS: 4506-71-2) exhibit distinct biological activities, such as antinociceptive effects, due to additional substituents like hydroxyphenyl groups .
Amino Group Substitutions
- Acylated Amino Groups: Compound 2 (Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-...) from introduces a cyclohexenyl-carbonyl group, enhancing antibacterial activity through improved target binding . Cyanoacrylamide derivatives (e.g., Ethyl 2-(2-cyanoacetamido)-...) show high yields (good to 70%) in synthesis and are explored for kinase inhibition, leveraging the electron-withdrawing cyano group for electronic effects .
Core Modifications
- 3-Methyl Substitution: 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (–6) replaces the amino group with a methyl, reducing hydrogen-bonding capacity but increasing steric bulk, which may limit receptor interactions .
- Benzylideneamino Derivatives: Ethyl-2-(substituted benzylideneamino) derivatives () incorporate aromatic Schiff bases, with electron-withdrawing groups (e.g., p-Br in Compound S8) significantly boosting anticancer activity against A-549 lung cancer cells (10⁻⁴ M dose) .
Antibacterial Activity
- Compound 2 () showed potent antibacterial effects, attributed to the phenyl and cyclohexenyl groups enhancing membrane disruption .
Anticancer Activity
- Ethyl-2-(p-bromobenzylideneamino)-... (Compound S8) exhibited IC₅₀ values comparable to adriamycin against A-549 cells, linked to electron-withdrawing substituents improving DNA intercalation .
Enzyme Inhibition
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Enhance anticancer (e.g., p-Br in S8) and enzyme inhibitory activities by stabilizing charge interactions .
- Amino Group Flexibility: Acylation (e.g., Compound 2) or substitution with cyano groups () modulates target selectivity and metabolic stability.
- Ester Chain Length : Ethyl esters () may prolong half-life compared to methyl, but methyl derivatives (target compound) offer synthetic simplicity .
Biological Activity
Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (CAS No. 119205-38-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of tetrahydrobenzo[b]thiophenes, which are known for various pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H13NO2S |
| Molecular Weight | 211.28 g/mol |
| InChI Key | WBBFZXDFNCRFGM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N)SC2=C1CCCC2 |
Synthesis
The synthesis of this compound involves a multi-step process that can be achieved from commercially available starting materials. A typical synthetic route includes:
- Formation of the thiophene ring through cyclization reactions.
- Introduction of the amino group via nucleophilic substitution.
- Methylation to obtain the final carboxylate ester.
This synthesis pathway not only highlights the accessibility of the compound but also its potential for further derivatization to enhance biological activity .
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Nuclear Factor Erythroid 2-related Factor 2 (NRF2) : This compound has been shown to activate NRF2 by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1), leading to an upregulation of antioxidant genes such as NQO1 and HO-1 .
- Tubulin Interaction : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division. This suggests that this compound could exhibit antiproliferative effects against cancer cells by inducing apoptosis .
Anticancer Activity
Recent studies have explored the anticancer potential of related tetrahydrobenzo[b]thiophenes. For instance:
- In Vitro Studies : Compounds structurally similar to this compound have shown IC50 values ranging from 0.70 to 4.7 μM against various cancer cell lines including HeLa and K562 cells. These compounds induced cell cycle arrest in the G2/M phase and promoted apoptosis in a dose-dependent manner .
Case Studies
- Antiproliferative Effects : In a study evaluating a series of tetrahydrobenzo[b]thiophenes, methyl 3-amino derivatives were found to selectively inhibit cancer cell proliferation without significantly affecting normal human peripheral blood mononuclear cells (PBMCs). This selectivity suggests a promising therapeutic window for cancer treatment .
- Mechanistic Insights : Molecular docking studies have confirmed that these compounds bind effectively to the colchicine site on tubulin, which is crucial for disrupting microtubule dynamics necessary for mitosis .
Q & A
What are the common synthetic routes for preparing Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate and its derivatives?
Level : Basic
Answer :
The compound and its derivatives are typically synthesized via acylation or condensation reactions using anhydrides (e.g., succinic, maleic, or glutaric anhydrides) in dry solvents like dichloromethane (CH₂Cl₂) under nitrogen atmosphere. Key steps include:
- Reagent selection : For example, compound 12 (Methyl 2-[(3-carboxy-1-oxopropyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) is synthesized by reacting intermediate 11f with succinic anhydride .
- Purification : Reverse-phase HPLC with gradients (e.g., 30%→100% MeCN:H₂O) or methanol recrystallization ensures high purity .
- Characterization : Melting points, IR (C=O, C≡N, NH peaks), and NMR (¹H/¹³C chemical shifts) are standard for validation .
How are structural ambiguities resolved in NMR spectra of substituted tetrahydrobenzo[b]thiophene derivatives?
Level : Advanced
Answer :
Ambiguities in NMR assignments (e.g., overlapping proton signals in crowded regions) are addressed by:
- 2D NMR techniques : HSQC or HMBC to correlate ¹H and ¹³C signals, resolving substituent positions (e.g., distinguishing tert-butyl vs. phenyl groups in compound 3 ) .
- Comparative analysis : Cross-referencing chemical shifts with structurally similar compounds (e.g., compound 35 ’s ¹H NMR δ 2.42 ppm for methyl groups in tosyl substituents) .
- Computational validation : DFT-based chemical shift predictions can resolve discrepancies in aromatic or heterocyclic regions .
What methodologies are used to evaluate the antibacterial activity of tetrahydrobenzo[b]thiophene derivatives?
Level : Basic
Answer :
Antibacterial assays involve:
- Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Mechanistic studies : Membrane permeability assays (via fluorescent dyes) or enzyme inhibition (e.g., dihydrofolate reductase) to identify targets .
- Control compounds : Reference antibiotics (e.g., ciprofloxacin) are included to benchmark activity .
How can contradictory biological activity data between in vitro and in vivo models be addressed?
Level : Advanced
Answer :
Contradictions arise due to pharmacokinetic factors (e.g., metabolic instability). Mitigation strategies include:
- Metabolic profiling : Human aldehyde oxidase (hAOX1) assays predict oxidation susceptibility (e.g., compound 14 ’s stability in liver microsomes) .
- Prodrug design : Introducing ester or amide groups (e.g., compound 32 ’s carboxylic acid conversion from ester precursors) to enhance bioavailability .
- In silico modeling : QSAR models optimize logP and polar surface area to balance potency and absorption .
What advanced techniques are employed to analyze regioselectivity in acylation reactions of the thiophene core?
Level : Advanced
Answer :
Regioselectivity is influenced by steric/electronic effects and analyzed via:
- Kinetic studies : Monitoring reaction progress (e.g., HPLC) to identify intermediates (e.g., compound 24 ’s maleic anhydride vs. succinic anhydride reactivity) .
- X-ray crystallography : Resolving substituent orientation (e.g., compound I ’s ethyl ester vs. cyano group positioning in thiophene derivatives) .
- Computational docking : Modeling transition states to predict acylation sites (e.g., steric hindrance at C-3 vs. C-2 positions) .
How are computational tools integrated into the design of tetrahydrobenzo[b]thiophene-based inhibitors?
Level : Advanced
Answer :
- Docking simulations : Predict binding to targets (e.g., protein-tyrosine phosphatase 1B) using software like AutoDock .
- ADMET prediction : Tools like SwissADME assess solubility (e.g., compound 31 ’s carboxamide group improving water solubility) .
- Reactivity modeling : DFT calculations evaluate electrophilic substitution patterns (e.g., thiophene ring activation by amino groups) .
What strategies optimize reaction yields in large-scale syntheses of tetrahydrobenzo[b]thiophene derivatives?
Level : Advanced
Answer :
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance acylation efficiency (e.g., compound 35 ’s 75% yield with p-toluenesulfonyl isocyanate) .
- Solvent optimization : Replacing CH₂Cl₂ with toluene (higher boiling point) improves reflux efficiency for anhydride reactions .
- Workflow automation : Continuous-flow systems reduce purification steps (e.g., inline HPLC for compound 30 ) .
How are spectroscopic inconsistencies resolved in structurally similar derivatives?
Level : Advanced
Answer :
- High-resolution mass spectrometry (HRMS) : Differentiates isomers (e.g., compound 14 ’s exact mass 301.1369 vs. 301.1379) .
- Isotopic labeling : ¹³C-enriched reagents trace carbon environments in complex derivatives (e.g., compound 25 ’s glutaric anhydride incorporation) .
- Variable temperature NMR : Resolves dynamic effects (e.g., rotamers in compound 35 ’s sulfonamide group) .
What are the key considerations for designing structure-activity relationship (SAR) studies on this compound class?
Level : Advanced
Answer :
- Substituent variation : Systematic modification of R-groups (e.g., phenyl, tert-butyl) to correlate steric/electronic properties with activity .
- Bioisosteric replacement : Replacing ester groups (compound 26 ) with carboxamides (compound 31 ) to modulate target affinity .
- Crystallographic data : Aligning active conformations (e.g., compound I ’s planar thiophene ring in bioactive conformers) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
